(4R)-4-(hydroxymethyl)imidazolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4R)-4-(hydroxymethyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C4H8N2O2 and its molecular weight is 116.12. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Imidazolidin-2-one compounds are often used as non-peptidic β-strand mimetics . They can be designed to display diverse side-chains, suggesting potential interactions with a variety of molecular targets .

Pharmacokinetics

Related imidazolidin-2-one compounds are often used as solvents due to their high polarity , which might influence their absorption and distribution.

Actividad Biológica

(4R)-4-(hydroxymethyl)imidazolidin-2-one is a compound belonging to the hydantoin family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

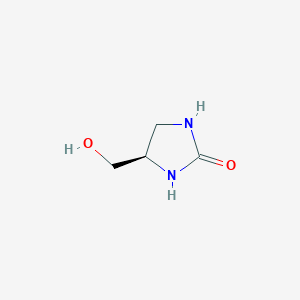

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features an imidazolidinone ring, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves several steps, including the use of isocyanates and amino acids. The methods vary, but recent advances have focused on optimizing yields and enantiomeric purity. A detailed review on hydantoin syntheses highlights various strategies employed in the preparation of similar compounds .

Anticancer Properties

Research has indicated that compounds containing a hydantoin moiety exhibit notable anticancer activities. For instance, BMS-587101, a spirocyclic hydantoin, demonstrated efficacy as a leukocyte function-associated antigen-1 (LFA-1) antagonist in clinical trials for psoriasis . Although not directly related to this compound, such findings suggest a broader potential for hydantoins in cancer therapeutics.

The mechanism underlying the biological activity of hydantoins often involves apoptosis induction in cancer cells through extrinsic and intrinsic pathways. This suggests that this compound may also engage similar pathways, although further research is necessary to elucidate its specific mechanisms.

Case Studies

- Clinical Trials : The development of BMS-587101 as an LFA-1 antagonist highlights the clinical interest in hydantoin derivatives. Although this particular candidate was discontinued, it underscores the therapeutic potential of related compounds .

- Antiproliferative Activity : In vitro studies have shown that hydantoin derivatives can inhibit cell proliferation effectively. For instance, compounds derived from thiazolidine exhibited significant antiproliferative activity against various tumor cell lines .

Safety Profile

Preliminary assessments indicate that this compound may cause skin irritation and serious eye irritation . This safety profile necessitates careful handling and further toxicological evaluations before clinical application.

Propiedades

IUPAC Name |

(4R)-4-(hydroxymethyl)imidazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2/c7-2-3-1-5-4(8)6-3/h3,7H,1-2H2,(H2,5,6,8)/t3-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDXWVZWFFCLGPU-GSVOUGTGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)N1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NC(=O)N1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2248182-92-3 |

Source

|

| Record name | (4R)-4-(hydroxymethyl)imidazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.